molecular formula C33H34N4O4 B2493531 N-cyclohexyl-2-(4-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 1223932-91-9

N-cyclohexyl-2-(4-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No. B2493531
CAS RN: 1223932-91-9
M. Wt: 550.659
InChI Key: NATPCXTVHPVIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-2-(4-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide often involves complex reactions, including condensation, cyclization, and functional group transformations. For example, a series of derivatives have been synthesized through condensation reactions involving substituted aryl aldehydes and specific acetamido acetic acids in the presence of catalysts such as sodium acetate, acetic anhydride, and zinc oxide (N. Rao et al., 2020). These synthesis methods are crucial for creating compounds with targeted chemical and physical properties for further investigation.

Molecular Structure Analysis

The molecular structure of compounds like N-cyclohexyl-2-(4-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is typically confirmed using advanced spectral data, including 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound. Elemental analysis further confirms the composition and purity of the synthesized compounds.

Chemical Reactions and Properties

Compounds in this category may undergo various chemical reactions, including cyclization, which is a common method for forming heterocyclic compounds. For instance, N-allyl-N′-arylacetamidines have been cyclized to imidazolines and dihydroquinazolines under specific conditions, demonstrating the versatile reactivity of these compounds (M. W. Partridge et al., 1973).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for understanding their behavior in various solvents and environments. These properties are determined using standard laboratory techniques and are crucial for the compound's application in further chemical reactions and potential industrial applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are key areas of research. Studies on related compounds have shown a broad spectrum of activity against microorganisms, indicating their potential utility in developing new materials with antimicrobial properties (O. Arpaci et al., 2002).

properties

IUPAC Name

N-cyclohexyl-2-[4-[2,4-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinazolin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O4/c38-30(34-25-7-2-1-3-8-25)21-23-12-18-27(19-13-23)37-32(40)28-9-4-5-10-29(28)36(33(37)41)22-24-14-16-26(17-15-24)35-20-6-11-31(35)39/h4-5,9-10,12-19,25H,1-3,6-8,11,20-22H2,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPCXTVHPVIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)N6CCCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(4-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

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